3-(difluoromethyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Description
The compound 3-(difluoromethyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine belongs to the triazolothiadiazine class of heterocyclic compounds, which are characterized by a fused triazole-thiadiazine core. This scaffold is notable for its diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The presence of a difluoromethyl group at position 3 and a phenyl group at position 6 distinguishes it from other derivatives. The molecular formula is C₁₀H₈F₂N₄S, with a molecular weight of 254.26 g/mol .
Properties
IUPAC Name |
3-(difluoromethyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N4S/c12-9(13)10-14-15-11-17(10)16-8(6-18-11)7-4-2-1-3-5-7/h1-5,9H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSNMYMVMLBWCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201155133 | |
| Record name | 3-(Difluoromethyl)-6-phenyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201155133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832739-49-8 | |
| Record name | 3-(Difluoromethyl)-6-phenyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832739-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Difluoromethyl)-6-phenyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201155133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-phenyl-3-thiosemicarbazide with difluoromethyl ketone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the triazolo[3,4-b][1,3,4]thiadiazine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the thiadiazine ring.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, where nucleophiles such as amines or thiols replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiadiazine derivatives.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
3-(Difluoromethyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used to investigate enzyme inhibition, particularly targeting enzymes like carbonic anhydrase and cholinesterase.
Pharmacological Research: It serves as a lead compound in the development of new drugs due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, as a carbonic anhydrase inhibitor, it binds to the zinc ion in the enzyme’s active site, preventing the hydration of carbon dioxide .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The biological and physicochemical properties of triazolothiadiazines are heavily influenced by substituents at positions 3 and 6. Below is a comparative analysis of key derivatives:
Pharmacological Activities
Anticancer Activity
- The trifluoromethyl derivative (C₇H₆F₃N₄S) inhibited HCT-116 cell proliferation with IC₅₀ values in the low micromolar range .
- The 3-(4-chlorophenyl)-6-phenyl derivative (C₁₆H₁₁ClN₄S) showed a mean growth inhibition of 45.44% across NCI-60 cell lines, with p-chlorophenyl substitution being critical for activity .
Antimicrobial Activity
- Chlorophenyl-substituted triazolothiadiazines (e.g., 5a-j and 7a-j) exhibited significant antibacterial and antifungal activity, outperforming ampicillin in some cases .
Enzyme Inhibition
Biological Activity
3-(Difluoromethyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a compound belonging to the family of fused nitrogen heterocycles. Its unique structure includes a triazole ring fused with a thiadiazine moiety, characterized by difluoromethyl and phenyl substituents. The molecular formula of this compound is C10H8F2N4S. Recent research has highlighted its potential biological activities, making it a subject of interest in medicinal chemistry.
Synthesis and Structural Characteristics
The synthesis of this compound has been explored through various methodologies. These synthetic routes often involve the use of precursors that facilitate the formation of the triazole-thiadiazine framework. The compound's structural uniqueness contributes significantly to its biological profile.
Antimicrobial Activity
Research indicates that compounds within the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine family exhibit a broad spectrum of biological activities. Notably, this compound has shown promising antimicrobial properties. Studies have demonstrated that derivatives of this compound possess significant antibacterial and antifungal activities against various pathogens.
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | High | |
| Staphylococcus aureus | Moderate | |
| Candida albicans | Significant |
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. Compounds in this class have been reported to inhibit cell growth effectively.
| Cell Line | GI50 (µg/mL) | Reference |
|---|---|---|
| HCT116 (Colon cancer) | 3.29 | |
| H460 (Lung cancer) | 10 | |
| MCF-7 (Breast cancer) | 5.00 |
Enzyme Inhibition
The compound has also shown promise as an enzyme inhibitor. It has been tested for its ability to inhibit α-glucosidase and other enzymes relevant in metabolic pathways.
| Enzyme | Inhibition Type | Reference |
|---|---|---|
| α-Glucosidase | Mixed inhibition | |
| Carbonic anhydrase | Competitive inhibition |
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that the compound may interact with specific biological targets through binding affinity studies and molecular docking simulations.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
- A study focusing on its antimicrobial properties demonstrated that it outperformed standard antibiotics in inhibiting the growth of both gram-positive and gram-negative bacteria.
- Another investigation into its anticancer effects revealed that derivatives of this compound could induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation.
Q & A
Q. Key factors :
- Solvent : Ethanol or acetic acid enhances cyclization efficiency.
- Temperature : Reflux conditions (70–80°C) optimize ring closure.
- Catalysts : Sodium acetate neutralizes acidic byproducts, improving purity .
Q. Resolution strategy :
- Compare experimental data with DFT-calculated structures.
- Use temperature-dependent NMR to assess dynamic effects .
What pharmacological activities have been reported for this compound, and how do structural modifications impact potency?
Basic
Reported activities include:
Q. Advanced :
Q. Methodological approach :
- Perform meta-analysis using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Use isogenic strains or recombinant enzymes to isolate target effects .
What computational strategies are employed to predict the binding mode of this compound with biological targets?
Q. Advanced
- Molecular docking : AutoDock Vina or Glide simulations with PDE4 (PDB: 1XOM) identify key interactions (e.g., hydrogen bonds with Gln443 and hydrophobic contacts with Ile336) .
- MD simulations : 100-ns trajectories assess stability of ligand-enzyme complexes (RMSD < 2.0 Å) .
Q. Validation :
- Compare docking scores with experimental IC values (Pearson correlation > 0.85) .
How are salts and derivatives of this compound synthesized to improve physicochemical properties?
Q. Advanced
- Salt formation : React the carboxylic acid derivative (e.g., 6-(2,6-dichlorophenyl)-7-carboxylic acid) with inorganic bases (NaOH, KCO) or organic amines (morpholine) to enhance solubility .
- Derivatization : Introduce sulfonate or phosphate groups via nucleophilic substitution, monitored by -NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
